molecular formula C17H28BrNO3SSi B6594171 (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine CAS No. 936727-81-0

(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine

Cat. No. B6594171
CAS RN: 936727-81-0
M. Wt: 434.5 g/mol
InChI Key: YSPBUFSYDZGJDU-OAHLLOKOSA-N
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Description

(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as BOPP, and it is a chiral sulfonyl pyrrolidine that can be synthesized using a variety of methods. In

Mechanism of Action

The mechanism of action of (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is not well understood. However, it is believed that this compound works by interacting with enzymes and proteins in the body. This interaction can lead to changes in the biochemical and physiological processes in the body, which can result in a range of effects.
Biochemical and Physiological Effects:
(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine has been shown to have a range of biochemical and physiological effects. These effects include changes in the activity of enzymes and proteins in the body, changes in the expression of genes, and changes in the levels of certain metabolites. Additionally, (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine has several advantages for use in lab experiments. This compound is relatively easy to synthesize, and it is stable under a range of conditions. Additionally, (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine is highly selective, which makes it useful for studying specific biochemical and physiological processes. However, this compound also has some limitations. For example, it can be difficult to obtain high yields of (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine using some synthesis methods.

Future Directions

There are several future directions for research involving (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine. One potential direction is to study the compound's potential as a chiral auxiliary in asymmetric synthesis. Another direction is to study the compound's potential as a ligand in asymmetric catalysis. Additionally, (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine could be studied further for its potential as a building block in the synthesis of bioactive compounds. Finally, future research could focus on better understanding the mechanism of action of (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine and its potential for use in the treatment of various diseases.

Synthesis Methods

The synthesis of (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine can be achieved using a variety of methods. One of the most common methods involves the reaction of (R)-tert-butyldimethylsilyloxymethylamine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine as the final product.

Scientific Research Applications

(R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine has shown great potential in the field of medicinal chemistry. This compound has been studied for its potential as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential as a ligand in asymmetric catalysis. Additionally, (R)-1-(4-Bromobenzenesulfonyl)-2-(tert-butyldimethylsilanyloxymethyl)pyrrolidine has been studied for its potential as a building block in the synthesis of bioactive compounds.

properties

IUPAC Name

[(2R)-1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]methoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BrNO3SSi/c1-17(2,3)24(4,5)22-13-15-7-6-12-19(15)23(20,21)16-10-8-14(18)9-11-16/h8-11,15H,6-7,12-13H2,1-5H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPBUFSYDZGJDU-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BrNO3SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901119120
Record name (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, 1-[(4-bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (2R)-

CAS RN

936727-81-0
Record name (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936727-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-[(4-Bromophenyl)sulfonyl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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